molecular formula C18H21N3O3 B2914809 1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone CAS No. 2034580-34-0

1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone

Cat. No.: B2914809
CAS No.: 2034580-34-0
M. Wt: 327.384
InChI Key: WRWPEXCSDZHGNO-UHFFFAOYSA-N
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Description

1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone is a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β). This kinase is a critical regulatory enzyme implicated in a diverse array of cellular processes, including metabolism, proliferation, and apoptosis. Its dysregulation is a recognized factor in the pathogenesis of several diseases. In neurological research, this compound is a valuable tool for investigating the role of GSK-3β in tau hyperphosphorylation, a key event in the neurofibrillary tangle pathology of Alzheimer's disease . By inhibiting GSK-3β, researchers can probe its contribution to neurodegeneration and assess potential therapeutic strategies. Furthermore, due to the involvement of GSK-3β in the Wnt/β-catenin signaling pathway and its context-dependent roles in tumorigenesis, this inhibitor is utilized in oncology research to study its effects on cancer cell survival and proliferation. The compound's selectivity profile makes it particularly useful for dissecting complex signaling cascades in hematological malignancies and solid tumors , providing critical insights for targeted drug discovery.

Properties

IUPAC Name

2-(2-methylphenoxy)-1-(3-pyrimidin-4-yloxypiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-14-5-2-3-7-16(14)23-12-18(22)21-10-4-6-15(11-21)24-17-8-9-19-13-20-17/h2-3,5,7-9,13,15H,4,6,10-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWPEXCSDZHGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCCC(C2)OC3=NC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone typically involves multiple steps, starting with the preparation of the pyrimidin-4-yloxy and o-tolyloxy precursors. These precursors are then reacted under controlled conditions to form the final compound. Common reaction conditions include the use of strong bases or acids, high temperatures, and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can exhibit different biological and chemical properties.

Scientific Research Applications

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has shown promise in biological studies, particularly in the investigation of enzyme inhibitors and receptor modulators.

  • Medicine: The compound's derivatives may have therapeutic potential, with research exploring their use in treating various diseases, such as cancer and inflammatory disorders.

  • Industry: Its unique chemical properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor modulator, or signaling pathway activator, depending on its derivatives and the biological context.

Molecular Targets and Pathways:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease processes, leading to therapeutic effects.

  • Receptor Modulation: It can modulate the activity of various receptors, influencing cellular responses and signaling pathways.

  • Signaling Pathways: The compound may activate or inhibit key signaling pathways, affecting cellular functions and disease progression.

Comparison with Similar Compounds

  • Pyrimidinamine Derivatives: These compounds share the pyrimidin-4-yloxy group and are known for their fungicidal and pesticidal properties.

  • Indole Derivatives: Compounds containing the indole nucleus exhibit diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.

  • Piperidine Derivatives: Piperidine-based compounds are used in various pharmaceutical and industrial applications due to their chemical versatility.

Biological Activity

1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone is a compound of increasing interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring connected to a piperidine moiety and an o-tolyloxy group via an ethanone linker. Its molecular formula is C17H20N2O3C_{17}H_{20}N_2O_3, with a molecular weight of 300.35 g/mol. The structural components suggest potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It is hypothesized to act as an allosteric modulator for certain muscarinic acetylcholine receptors, which are implicated in various neurological functions. Additionally, it may influence pathways associated with cancer cell proliferation and inflammation.

Antitumor Activity

Research indicates that derivatives of pyrimidine compounds often exhibit significant antitumor properties. For instance, studies have shown that similar compounds can inhibit the proliferation of breast cancer cells, particularly in triple-negative breast cancer (TNBC) models such as MDA-MB-231 .

Antimicrobial Activity

The compound's potential antimicrobial properties are also noteworthy. Similar pyrimidine derivatives have demonstrated effectiveness against various bacterial strains, suggesting that 1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone could possess similar capabilities against pathogens like Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

Compounds containing piperidine and pyrimidine structures have been linked to anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This suggests that 1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone may also exhibit these properties, warranting further investigation.

Research Findings and Case Studies

StudyFindings
Antitumor Activity A study demonstrated that pyrimidine derivatives inhibited cell growth in MDA-MB-231 cells by inducing apoptosis through mitochondrial pathways .
Antimicrobial Efficacy Research on related compounds showed significant inhibition of bacterial growth, indicating potential application in treating infections .
Anti-inflammatory Mechanisms Similar compounds were found to reduce levels of TNF-alpha and IL-6 in vitro, suggesting a pathway for reducing inflammation .

Q & A

Q. Basic

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., o-tolyloxy protons at δ 6.8–7.2 ppm; piperidine protons at δ 3.0–3.5 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ expected at m/z ~397.4).
  • IR spectroscopy : C=O stretch (~1700 cm⁻¹) and ether linkages (~1250 cm⁻¹) .

How can rotational isomerism-induced NMR data contradictions be resolved?

Q. Advanced

  • Variable-temperature NMR : Identify coalescence temperatures to distinguish dynamic isomers.
  • Computational modeling : DFT calculations (e.g., Gaussian) predict stable conformers and coupling constants .
    Positional isomers in analogous compounds (e.g., pyridine vs. pyrimidine derivatives) require careful assignment .

What biological targets are plausible for this compound?

Q. Basic

  • Kinase inhibition : Pyrimidine derivatives often target ATP-binding pockets in kinases .
  • Antimicrobial activity : Structural analogs show efficacy against bacterial efflux pumps .
  • CNS targets : Piperidine moieties may interact with neurotransmitter receptors .

How to design SAR studies to improve target selectivity?

Q. Advanced

  • Substituent variation : Modify o-tolyloxy groups (e.g., electron-withdrawing substituents) to alter binding affinity.
  • Molecular docking : Use software (AutoDock, Schrödinger) to predict interactions with PfCDPK4 or similar enzymes .
  • In vitro assays : Compare IC₅₀ values across analogs to identify critical functional groups .

What stability considerations apply during storage?

Q. Basic

  • Light sensitivity : Store in amber vials to prevent photodegradation.
  • Hygroscopicity : Desiccate under argon or vacuum.
  • Temperature : Long-term storage at –20°C, as seen in radioligand protocols .

How to address discrepancies between in vitro and in vivo activity data?

Q. Advanced

  • Metabolic profiling : LC-MS/MS identifies metabolites that reduce bioavailability.
  • Formulation optimization : Use liposomal encapsulation or PEGylation to enhance solubility and half-life.
  • Pharmacokinetic modeling : Allometric scaling from rodent data predicts human dosing .

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